3-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
Description
3-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a structurally complex molecule featuring a tetrahydroisoquinoline core substituted with a phenylsulfonyl group at position 2 and a propanamide chain linked to a phenyl group at position 5. Comparative analysis must rely on structurally related compounds, such as those in the provided evidence.
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c27-24(14-11-19-7-3-1-4-8-19)25-22-13-12-20-15-16-26(18-21(20)17-22)30(28,29)23-9-5-2-6-10-23/h1-10,12-13,17H,11,14-16,18H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKBMOIHJFRSLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the sulfonyl group: The tetrahydroisoquinoline intermediate is then treated with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Attachment of the phenyl group: The final step involves the coupling of the sulfonylated tetrahydroisoquinoline with a phenylpropanoic acid derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the sulfonyl group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Amine or thiol derivatives
Scientific Research Applications
3-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features
Key Observations :
- The target compound’s tetrahydroisoquinoline core distinguishes it from the phthalimide (flat, fully aromatic) and isoindoline-dione (fused bicyclic dione) systems in the analogs.
- Sulfonamide vs. Chlorine : The phenylsulfonyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to the electron-withdrawing chlorine in 3-chloro-N-phenyl-phthalimide .
- Amide Linkers : The target’s propanamide chain is shorter than the pentanamide in ’s compound , which could influence membrane permeability and metabolic stability.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- The target compound’s higher molecular weight (~494.6 vs.
- The sulfonamide group may improve aqueous solubility relative to 3-chloro-N-phenyl-phthalimide, which lacks polar substituents beyond the imide .
- Color data for the target compound are unavailable, but analogs like the yellowish-white compound in suggest that conjugated systems or heterocycles influence chromophoric properties.
Analysis :
- Target Compound: The tetrahydroisoquinoline scaffold is prevalent in CNS-targeting drugs (e.g., opioid antagonists), while the sulfonamide group is common in kinase inhibitors (e.g., VEGFR-2 inhibitors).
- 3-Chloro-N-phenyl-phthalimide: Primarily used as a monomer for polyimides, highlighting its role in materials science rather than bioactivity .
- Compounds : The pyridine/pyrimidine-sulfamoyl motifs in resemble sulfa drugs (e.g., sulfamethoxazole), implying antimicrobial or antiviral applications.
Biological Activity
The compound 3-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide represents a class of tetrahydroisoquinoline derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Properties
Recent studies have indicated that tetrahydroisoquinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide have shown cytotoxic effects against various cancer cell lines. A notable study found that related compounds demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3-Phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide | MCF-7 | < 10 |
| Reference Drug (Tamoxifen) | MCF-7 | 15 |
The mechanisms through which these compounds exert their anticancer effects include:
- Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Inhibition of cell proliferation by causing G1 or G2/M phase arrest.
- Inhibition of Angiogenesis : Some derivatives inhibit vascular endothelial growth factor (VEGF), reducing tumor blood supply.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of various tetrahydroisoquinoline derivatives against MCF-7 cells using the MTT assay. The results indicated that the compound exhibited a significant reduction in cell viability compared to untreated controls. The study highlighted that structural modifications in the tetrahydroisoquinoline scaffold could enhance anticancer activity .
Study 2: Mechanistic Insights
Another research effort focused on elucidating the molecular mechanisms underlying the activity of tetrahydroisoquinoline derivatives. It was found that these compounds could modulate key signaling pathways involved in cell survival and proliferation, including PI3K/Akt and MAPK pathways. This modulation was linked to their ability to induce apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
